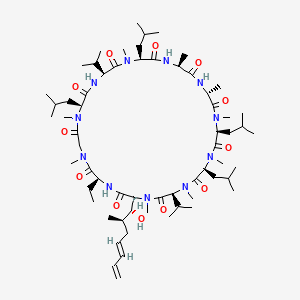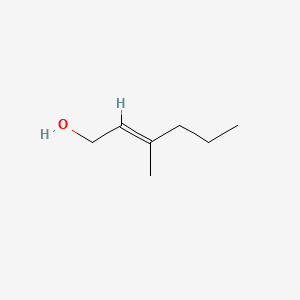
5-(1-Naphthyl)thiophene-2-carboxylic acid
Overview
Description
5-(1-Naphthyl)thiophene-2-carboxylic acid (CAS 58256-10-3) is a chemical compound with the molecular formula C15H10O2S and a molecular weight of 254.304 g/mol . It belongs to the class of thiophene carboxylic acids .
Synthesis Analysis
The synthesis of this compound involves the introduction of a naphthyl group at the 5-position of the thiophene ring . While specific synthetic methods may vary, the general approach includes functionalization of the thiophene core with the naphthyl moiety. Researchers have explored various synthetic routes to obtain this compound for further investigation .
Molecular Structure Analysis
The molecular structure of 5-(1-Naphthyl)thiophene-2-carboxylic acid consists of a thiophene ring fused with a naphthalene ring . The carboxylic acid group is attached to the 2-position of the thiophene ring. The presence of the naphthyl group imparts aromaticity and influences the compound’s reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chiral Supramolecular Thiophene Fluorophores
Researchers have successfully synthesized chiral supramolecular thiophene fluorophores using chiral amines and bromothiophene carboxylic acid derivatives. These fluorophores exhibit circularly polarized luminescence in solid-state, potentially useful in advanced optical applications (Kimoto et al., 2011).
Electrochemistry and Bifunctional Fluorescence Responses
Studies have explored the electrochemical behavior and solid-state luminescence of nickel coordination polymers with various dicarboxylates including thiophene carboxylic acids. These compounds show potential in contaminant removal and as precursors for synthesizing carbon nanotubes (Zhao et al., 2020).
Structural Analysis of Thiophene Derivatives
Research into the crystal structures of alkyl-arylthieno[3,2-b]thiophenes, closely related to the structure of 5-(1-Naphthyl)thiophene-2-carboxylic acid, provides insights into molecular geometry and potential applications in materials science (Nguyen et al., 2014).
Synthesis of Chiral Thiophenes
Chiral thiophenes synthesized from thiophene dicarboxylic acids have shown remarkable chirality recognition, indicating potential applications in chiral analysis and enantioselective processes (Gao et al., 2010).
Catalytic Applications
Thiophene carboxylic acid derivatives have been utilized in synthesizing ruthenium complexes, showing significant catalytic activity in the synthesis of various organic compounds, indicating their potential in catalysis (Vinoth et al., 2020).
Synthesis of Organic EL Devices
Novel greenish-blue-emitting amorphous molecular materials synthesized from derivatives of thiophene have applications in organic electroluminescent devices (Liu & Tong, 2010).
Suzuki Cross-Coupling Reactions
Thiophene-based derivatives synthesized through Suzuki cross-coupling reactions show promise in spasmolytic activity, offering insights into their potential biomedical applications (Rasool et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-naphthalen-1-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(17)14-9-8-13(18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDIJCHCZNUQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427886 | |
| Record name | 5-(1-naphthyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Naphthyl)thiophene-2-carboxylic acid | |
CAS RN |
58256-10-3 | |
| Record name | 5-(1-naphthyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine](/img/structure/B1624096.png)

![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)
![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)

![Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B1624105.png)
